molecular formula C10H13F3O2 B13316950 Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate

Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate

Cat. No.: B13316950
M. Wt: 222.20 g/mol
InChI Key: NGSMSWYNPLSHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate is a chemical compound with the molecular formula C10H13F3O2 and a molecular weight of 222.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexylidene ring, which is further connected to an acetate group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with methyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-[4-(trifluoromethyl)phenyl]acetate
  • Methyl 2-[4-(trifluoromethyl)benzylidene]acetate
  • Methyl 2-[4-(trifluoromethyl)cyclopentylidene]acetate

Comparison: Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate is unique due to its cyclohexylidene ring structure, which imparts distinct steric and electronic properties compared to its phenyl, benzylidene, and cyclopentylidene analogs. These differences can influence the compound’s reactivity, stability, and biological activity .

Biological Activity

Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexylidene moiety. The molecular formula is C10H11F3O2, indicating the presence of three fluorine atoms which contribute to its unique chemical behavior.

1. Antioxidant Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antioxidant properties. The presence of the trifluoromethyl group in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Enzyme Inhibition

Studies have shown that related trifluoromethyl compounds can act as inhibitors of key enzymes involved in metabolic pathways. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating significant potency against these enzymes . Although specific data for this compound is limited, its structural similarity suggests potential enzyme inhibitory activity.

Study on Anticancer Activity

A recent study investigated the anticancer potential of trifluoromethyl-containing compounds, revealing that these substances can induce apoptosis in cancer cell lines. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation. This compound's structural features may enhance its efficacy as an anticancer agent through similar pathways.

Neuroprotective Effects

In vitro studies have indicated that compounds with similar structures may exert neuroprotective effects by inhibiting oxidative stress and inflammation in neuronal cells. The trifluoromethyl group could enhance lipid solubility, facilitating better penetration across the blood-brain barrier, which is critical for neuroprotective agents.

Data Summary

Biological ActivityMechanism/EffectReference
Antioxidant ActivityScavenging free radicals
Enzyme InhibitionInhibition of AChE and BuChE
Anticancer PotentialInduction of apoptosis in cancer cells
Neuroprotective EffectsReduction of oxidative stress in neuronal cells

Properties

Molecular Formula

C10H13F3O2

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate

InChI

InChI=1S/C10H13F3O2/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13/h6,8H,2-5H2,1H3

InChI Key

NGSMSWYNPLSHMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCC(CC1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.